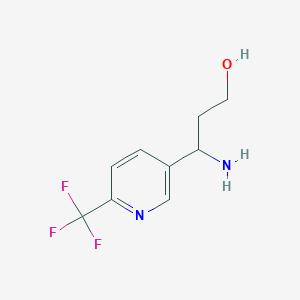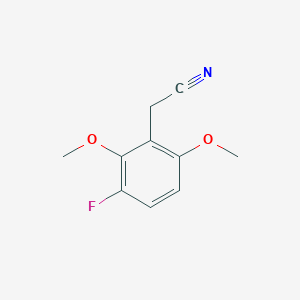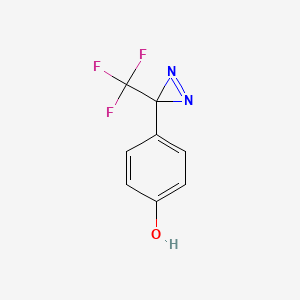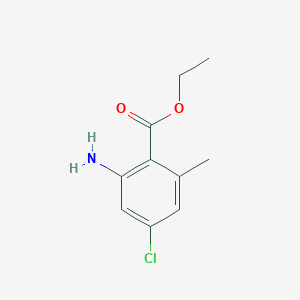
tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate: is an organic compound with the molecular formula C11H15ClN2O4S and a molecular weight of 306.77 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate typically involves the reaction of 4-chloro-3-sulfamoylphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azido or thiol derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfinamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates .
Biology: : In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules .
Medicine: : In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors involved in inflammatory and infectious diseases .
Industry: : In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfamoyl group can interact with receptor sites, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the chloro and sulfamoyl groups, making it less reactive in certain chemical reactions.
tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of the chloro and sulfamoyl groups, leading to different reactivity and applications.
Uniqueness: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate is unique due to the presence of both chloro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industry .
Eigenschaften
Molekularformel |
C11H15ClN2O4S |
|---|---|
Molekulargewicht |
306.77 g/mol |
IUPAC-Name |
tert-butyl N-(4-chloro-3-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C11H15ClN2O4S/c1-11(2,3)18-10(15)14-7-4-5-8(12)9(6-7)19(13,16)17/h4-6H,1-3H3,(H,14,15)(H2,13,16,17) |
InChI-Schlüssel |
WOPXUNIZZKTVPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)






![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)
![1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride](/img/structure/B13584127.png)


